7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine typically involves several steps. One common method includes the acylation of 4-fluoroaniline with succinic anhydride to form an intermediate, which then undergoes an intramolecular Friedel-Crafts reaction to form the benzazepine core . . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzazepine ring.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cardiovascular diseases and neurological disorders.
Biology: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine can be compared with other benzazepine derivatives, such as:
7-Chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one: This compound is used as an intermediate in the synthesis of drugs like Tolvaptan.
7-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its biological activity and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C10H13FN2 |
---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C10H13FN2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,13H,1-2,5,12H2 |
InChI-Schlüssel |
BZRPXYDSRAQFMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C=CC(=C2)F)NC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.